Roquefortine C

Overview

Description

Roquefortine C is a prenylated indole alkaloid produced primarily by Penicillium roqueforti, a fungus integral to blue cheese production. It is characterized by a diketopiperazine core fused to a dehydrohistidine-tryptophan moiety, with an unusual E-dehydrohistidine residue that confers structural uniqueness . This compound exhibits neurotoxic properties, though reported LD₅₀ values in mice vary widely (15–20 mg/kg intraperitoneally vs. >169 mg/kg orally), suggesting route-dependent toxicity . This compound also inhibits Gram-positive bacteria by targeting RNA synthesis, though its mechanism remains incompletely understood . Its biosynthetic pathway is genetically clustered and involves non-ribosomal peptide synthetases (NRPS), prenyltransferases, and cytochrome P450 enzymes .

Preparation Methods

Roquefortine C is primarily produced by Penicillium species through a biosynthetic pathway involving a dimodular nonribosomal peptide synthetase. The biosynthesis begins with the condensation of L-tryptophan and L-histidine to form a cyclodipeptide with a diketopiperazine ring . This cyclodipeptide is then prenylated by the roquefortine prenyltransferase to form roquefortine D, which is subsequently dehydrogenated to this compound by a P450 oxygenase . Industrial production methods involve optimizing the fermentation conditions of Penicillium species to maximize the yield of this compound .

Chemical Reactions Analysis

Roquefortine C undergoes various chemical reactions, including oxidation, reduction, and substitution. It contains an unusual E-dehydrohistidine moiety, which typically undergoes facile isomerization under acidic, basic, or photochemical conditions to form isothis compound . Common reagents and conditions used in these reactions include strong acids, bases, and light exposure. The major products formed from these reactions include isothis compound, which is the 3,12 double-bond Z-isomer of this compound .

Scientific Research Applications

Toxicological Studies

Neurotoxicity Assessment

Roquefortine C has been studied for its neurotoxic effects on humans and animals. Research indicates that it can induce paralytic syndromes, differentiating it from other mycotoxins like penitrem A, which causes tremorgenic syndromes. This characteristic makes this compound a valuable subject for toxicological studies aimed at understanding mycotoxin effects on nervous systems .

Biomarker Development

Recent studies have proposed using this compound as a biomarker for penitrem A intoxication. The detection of this compound in biological samples can indicate exposure to penitrem A, enhancing diagnostic capabilities in veterinary medicine . This application underscores the importance of this compound in clinical toxicology.

Pharmaceutical Research

Antitumor Activity

this compound is recognized as a precursor in the biosynthesis of several bioactive compounds, including meleagrin and oxaline, which exhibit significant antitumor activity. Research has shown that these compounds can inhibit the proliferation and metastasis of certain cancer cell lines, such as HepG2 (a liver cancer cell line), suggesting potential therapeutic applications . The optimization of fermentation processes to enhance yields of these compounds further supports their development as anticancer agents.

Food Safety and Quality Control

Mycotoxin Monitoring in Cheese Production

this compound is commonly found in blue cheeses at levels ranging from 0.05 to 1.47 mg/kg. Its presence raises concerns about food safety; however, studies have indicated that these levels are generally low enough to be considered safe for consumption . Monitoring this compound levels can help ensure compliance with food safety regulations and protect consumer health.

Impact on Fermentation Processes

The production of this compound by various strains of Penicillium during cheese fermentation has been documented. Understanding the conditions that promote its synthesis can aid cheese manufacturers in controlling mycotoxin levels while optimizing flavor profiles .

Agricultural Applications

Mycotoxin Detection in Silage

this compound has been detected in silages made from wilted grass and maize, indicating its potential impact on livestock health . Monitoring its levels in animal feed is crucial for preventing mycotoxicosis in livestock, thereby ensuring animal welfare and food safety.

Research Findings and Case Studies

The following table summarizes key findings from various studies on this compound:

Mechanism of Action

The exact mechanism of action of roquefortine C is not fully elucidated, but it is known to interact with cytochrome P450 enzymes in mammals . This interaction affects the metabolism of various compounds within the body. This compound also inhibits bacterial protein, RNA, and DNA synthesis, which contributes to its bacteriostatic activity .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues

Roquefortine C belongs to a family of prenylated indole alkaloids with shared biosynthetic origins but distinct modifications:

Key Structural Distinctions :

- The E- vs. Z-dehydrohistidine configuration critically impacts bioactivity. Isothis compound (Z-isomer) lacks neurotoxicity, while phenylahistin’s Z-configuration enables microtubule inhibition .

- Prenylation and oxidation states differentiate intermediates (e.g., roquefortine D vs. C) and end products (e.g., meleagrin) .

Pathway Divergence :

- In P. roqueforti, the pathway terminates at this compound due to a truncated gene cluster lacking roqO and roqN .

- In P. chrysogenum, glandicolines and meleagrin are produced via additional oxidation and methylation steps .

Functional and Toxicological Profiles

| Compound | Bioactivity/Toxicity | Applications/Risks |

|---|---|---|

| This compound | Neurotoxic (LD₅₀: 15–20 mg/kg i.p. in mice); antibacterial (Gram+) | Food contaminant; antimicrobial research |

| Meleagrin | Cytotoxic (G2/M cell cycle arrest); precursor to neoxaline | Anticancer drug discovery |

| Neoxaline | Inhibits tubulin polymerization; IC₅₀: 0.5 µM in Jurkat cells | Chemotherapeutic lead compound |

| Phenylahistin | Binds β-tubulin; potent antitumor activity | Clinical trials for solid tumors |

| Roquefortine L/M/N | Moderate cytotoxicity (structure-dependent) | Unexplored pharmacological potential |

Contradictory Data :

Biological Activity

Roquefortine C is a mycotoxin produced primarily by various species of the fungus Penicillium, notably Penicillium roqueforti and Penicillium crustosum. This compound has garnered significant attention due to its biological activities, which include neurotoxicity, antimicrobial properties, and potential applications as a biomarker for certain mycotoxin exposures. This article delves into the biological activity of this compound, supported by various studies and data.

Chemical Structure and Biosynthesis

This compound is characterized by a unique triazaspirocyclic structure, which is biosynthesized through a complex pathway involving nonribosomal peptide synthetases. It serves as a precursor for several other bioactive compounds derived from Penicillium species. The biosynthetic pathway has been elucidated in recent studies, highlighting the genetic and enzymatic processes involved in its production .

Neurotoxicity

This compound exhibits notable neurotoxic effects. Research indicates that it can induce paralytic symptoms in animals, particularly when ingested through contaminated feed or food products. The median lethal dose (LD50) has been reported to range from 15–20 mg/kg to 169–189 mg/kg depending on the mouse strain tested . In cases of intoxication, clinical presentations often resemble those of penitrem A toxicity but are distinct due to the specific nature of the symptoms .

Antimicrobial Properties

In addition to its neurotoxic effects, this compound demonstrates antimicrobial activity against Gram-positive bacteria, such as Staphylococcus aureus. Studies have shown that it inhibits bacterial RNA synthesis while having minimal effects on DNA and protein production . The compound's efficacy against certain pathogens positions it as a potential candidate for further research in antimicrobial applications.

Cytotoxicity

Cytotoxicity assays reveal that this compound has varying inhibitory concentrations against human cell lines. For instance, one study reported an IC50 of 48 µg/mL on Caco-2 cells, while another indicated values greater than 100 µM . This variability underscores the need for further investigation into its mechanisms of action and potential therapeutic uses.

Case Studies

- Intoxication Cases in Animals :

- Food Safety Assessments :

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the best practices for detecting and quantifying Roquefortine C in fungal cultures or food matrices?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high sensitivity and specificity. Solubility data indicate optimal extraction with methanol or DMSO (10 mg/mL solubility) . Validate protocols using spiked matrices (e.g., cheese or silage) to account for matrix effects, referencing the 6.8 mg/kg detection limit in blue cheese . Include internal standards (e.g., isotopically labeled analogs) to improve quantification accuracy .

Q. How can researchers standardize experimental models to assess this compound solubility and stability under laboratory conditions?

- Methodological Answer : Prepare stock solutions in DMSO (stable at -20°C for 3 months) and avoid aqueous buffers due to limited solubility. For stability studies, use accelerated degradation protocols (e.g., exposure to light, heat, or pH variations) coupled with LC-MS/MS to monitor breakdown products . Report storage conditions explicitly, as temperature fluctuations may alter compound integrity .

Q. What are the key considerations for designing toxicity screening assays for this compound in vitro?

- Methodological Answer : Prioritize cell lines relevant to reported toxicological endpoints (e.g., neurotoxicity in SH-SY5Y cells or hepatotoxicity in HepG2 cells). Use concentrations ranging from 1–100 µg/mL, reflecting levels detected in contaminated substrates . Include controls for mycotoxin synergism (e.g., co-exposure with PR toxin) to mimic natural fungal metabolite mixtures .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between in vitro cytotoxicity data and in vivo toxicity findings for this compound?

- Methodological Answer : Address route-dependent toxicity by comparing intraperitoneal (acute neurotoxicity at 10–20 mg/kg in rodents ) vs. oral administration (low absorption in ruminants ). Use pharmacokinetic modeling to estimate bioavailability and tissue distribution. Incorporate metabolomic profiling to identify detoxification pathways (e.g., hepatic glucuronidation) that may explain species-specific resistance .

Q. What experimental frameworks are suitable for investigating this compound’s ecological impact on soil or gut microbiota?

- Methodological Answer : Conduct metagenomic analyses of microbial communities exposed to this compound at environmentally relevant concentrations (e.g., 0.045–6.8 mg/kg ). Use anaerobic bioreactors to simulate ruminant digestion, monitoring changes in bacterial diversity (e.g., Clostridium spp. sensitivity) and functional gene expression . Pair with isotopic labeling to track metabolite degradation pathways .

Q. What strategies can elucidate the biosynthetic regulation of this compound in Penicillium species?

- Methodological Answer : Employ CRISPR-Cas9 gene editing to knockout key biosynthetic genes (e.g., rq gene cluster) in P. roqueforti . Combine transcriptomic profiling under stress conditions (e.g., nutrient limitation) with LC-MS to correlate gene expression with metabolite production. Validate findings using heterologous expression in model fungi (e.g., Aspergillus nidulans) .

Q. How should researchers design longitudinal studies to assess chronic low-dose this compound exposure in vertebrates?

- Methodological Answer : Use rodent models with dietary incorporation of this compound at 0.1–1 mg/kg/day, reflecting contamination levels in livestock feed. Monitor biomarkers of neuroinflammation (e.g., GFAP, TNF-α) and hepatic function (e.g., ALT, AST) over 6–12 months. Include histopathological analysis of brain and liver tissues, referencing the absence of cytotoxicity in prior 28-day trials .

Q. Data Contradiction Analysis

Q. How to address conflicting reports on this compound’s antimicrobial activity against Gram-positive bacteria?

- Methodological Answer : Re-evaluate MIC values (reported as ~80 µg/mL ) using standardized broth microdilution assays (CLSI guidelines). Test clinical isolates (e.g., Staphylococcus aureus) alongside type strains to account for resistance variability. Investigate synergism with β-lactams or efflux pump inhibitors to clarify mechanisms of action .

Properties

Key on ui mechanism of action |

Roquefortine interaction with rat and human liver cytochromes P450 was monitored by difference UV-vis spectroscopy. It was found to interact with different forms of the cytochromes, giving rise to a type II difference spectrum, characteristic of the binding of an amino function to the heme iron. Roquefortine exhibited high affinity for microsomes from rats treated with various inducers, the K(s) values being in the range 0.2-8 microM. Similar results were observed with human P450 enzymes 1A1, 1A2, 2D6, and 3A4. Roquefortine had no effect on NAPDH cytochrome c reductase. Therefore, inhibition of NADPH consumption was observed using various rat liver microsomes alone or in the presence of 100 microM testosterone in the case of dexamethasone (DEX)-rat microsomes. Enzymatic inhibition was studied in terms of P450 3A activities, i.e., testosterone 6beta-hydroxylase (IC(50) around 10 microM) or bromocriptine metabolism (IC(50) > 50 microM) using DEX-rat liver microsomes or P450 3A4, benzphetamine N-demethylase using phenobarbital-rat liver microsomes (IC(50) > 30 microM), and ethoxyresorufin metabolism using 3-methylcholanthrene-rat liver microsomes (IC(50) 0.1 microM), P450 1A1, and 1A2. Roquefortine was compared with compounds of similar structure: cyclo(Phe-His), cyclo(Phe-dehydroHis), cyclo(Trp-His), phenylahistin. These studies indicate that the =N- imidazole moiety coordinates with the heme iron, and suggest that the dehydroHis moiety and the presence of a fused tetracycle play an important part in roquefortine inhibitory power. |

|---|---|

CAS No. |

58735-64-1 |

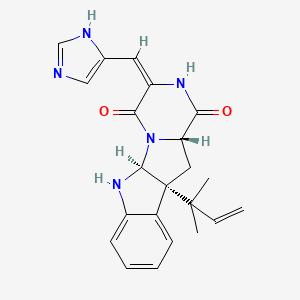

Molecular Formula |

C22H23N5O2 |

Molecular Weight |

389.4 g/mol |

IUPAC Name |

(4E)-4-(1H-imidazol-5-ylmethylidene)-9-(2-methylbut-3-en-2-yl)-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione |

InChI |

InChI=1S/C22H23N5O2/c1-4-21(2,3)22-10-17-18(28)25-16(9-13-11-23-12-24-13)19(29)27(17)20(22)26-15-8-6-5-7-14(15)22/h4-9,11-12,17,20,26H,1,10H2,2-3H3,(H,23,24)(H,25,28)/b16-9+ |

InChI Key |

SPWSUFUPTSJWNG-CXUHLZMHSA-N |

SMILES |

CC(C)(C=C)C12CC3C(=O)NC(=CC4=CN=CN4)C(=O)N3C1NC5=CC=CC=C25 |

Isomeric SMILES |

CC(C)(C=C)C12CC3C(=O)N/C(=C/C4=CN=CN4)/C(=O)N3C1NC5=CC=CC=C25 |

Canonical SMILES |

CC(C)(C=C)C12CC3C(=O)NC(=CC4=CN=CN4)C(=O)N3C1NC5=CC=CC=C25 |

Appearance |

Solid powder |

melting_point |

202-205 °C 195 - 200 °C |

Key on ui other cas no. |

58735-64-1 |

physical_description |

Solid; [MSDSonline] Solid |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

isoroquefortine C roquefortin roquefortine roquefortine C |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.